![molecular formula C10H18N4 B11714957 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features a pyrazole ring and a piperazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both pyrazole and piperazine moieties in its structure makes it a versatile scaffold for the development of new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1,3-dimethyl-5-chloromethylpyrazole with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .
Aplicaciones Científicas De Investigación
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antidiabetic, antipsychotic, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including catalysts and ligands for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, as a dipeptidyl peptidase-4 (DPP-4) inhibitor, it can enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones . The exact molecular pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is similar in structure but has a phenyl group instead of a dimethyl group on the pyrazole ring.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methylpiperazine: This compound has a similar pyrazole ring but differs in the position of the methyl groups.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl groups on the pyrazole ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-9-7-10(13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 |
Clave InChI |
YIUJFYOEEDHCMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
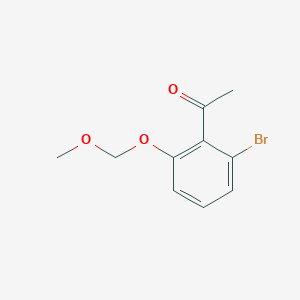
![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
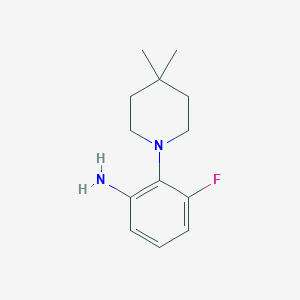
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
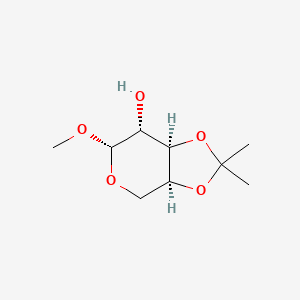
![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
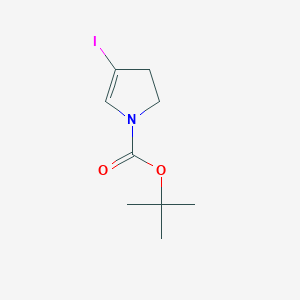


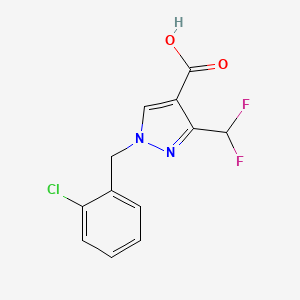
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
